molecular formula C12H11NO4 B1147221 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate CAS No. 132464-92-7

2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate

Cat. No. B1147221
CAS RN: 132464-92-7
M. Wt: 233.22
InChI Key:
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Description

“2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” is a special chemical . It is provided by several companies including BOC Sciences and Benchchem .


Synthesis Analysis

The synthesis of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” can be achieved from Ethyl cyanoacetate and Protocatechualdehyde . For more detailed synthesis procedures, it is recommended to refer to the specific synthetic routes provided by the chemical suppliers .


Molecular Structure Analysis

The molecular formula of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” is C12H11NO4 . Its molecular weight is 233.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” include its molecular formula, molecular weight, and structure . For more detailed physical and chemical properties, it is recommended to refer to the product specifications provided by the chemical suppliers .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Larionova et al. (2013) developed a synthesis method for substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, demonstrating the potential for creating structurally complex compounds that could have applications in various chemical syntheses (Larionova et al., 2013).
  • Pharmaceutical Applications :

    • Ren et al. (2019) researched the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, highlighting its role as a key intermediate for the antidepressant drug duloxetine. This demonstrates the compound's significance in the pharmaceutical industry, particularly in the production of specific medication (Ren et al., 2019).
  • Electrochemical Applications :

    • Ko et al. (2005) synthesized and studied a poly{1,4‐bis[2‐(3,4‐ethylenedioxy)thienyl]benzene} derivative, which exhibited multicolor electrochromic behavior. This research indicates potential applications in developing materials for electrochromic devices, useful in various technologies like smart windows and displays (Ko et al., 2005).
  • Synthesis of Heterocyclic Compounds :

    • A study by Mohamed et al. (2007) involved synthesizing new cyanopyridinethiones, anticipating biological activities, and indicating the role of such compounds in developing new pharmaceuticals (Mohamed et al., 2007).
  • Antimicrobial and Antitumor Applications :

    • The synthesis and evaluation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate by Kariyappa et al. (2016) for its antimicrobial activity demonstrate the potential use of such compounds in developing new antimicrobial agents (Kariyappa et al., 2016).
    • Shams et al. (2010) synthesized and evaluated various heterocyclic compounds derived from a similar structure for their antitumor effects, indicating potential applications in cancer treatment (Shams et al., 2010).

Safety and Hazards

The safety and hazards of “2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate” are not specified in the search results. For safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical suppliers .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9(7-13)5-8-3-4-10(14)11(15)6-8/h3-6,14-15H,2H2,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHIHNWEZPLHGV-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156561
Record name 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate

CAS RN

132464-92-7
Record name 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132464-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, ethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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